molecular formula C10H10N2O2S2 B6013789 N-(5-ETHYL-4-OXO-5H-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

N-(5-ETHYL-4-OXO-5H-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B6013789
M. Wt: 254.3 g/mol
InChI Key: RPFUXKJIFUXFGK-UHFFFAOYSA-N
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Description

N-(5-ETHYL-4-OXO-5H-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that features both a thiazole and a thiophene ring. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-4-OXO-5H-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of a thiazole derivative with a thiophene carboxylic acid derivative. One common method involves the use of hydrazonoyl halides as precursors, which react with thiazole derivatives in the presence of ethanol and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-4-OXO-5H-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(5-ETHYL-4-OXO-5H-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-4-OXO-5H-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase and poly(ADP-ribose) polymerase-1, which are important for bacterial replication and DNA repair, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ETHYL-4-OXO-5H-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of thiazole and thiophene rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-2-6-8(13)11-10(16-6)12-9(14)7-4-3-5-15-7/h3-6H,2H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUXKJIFUXFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=NC(=O)C2=CC=CS2)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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